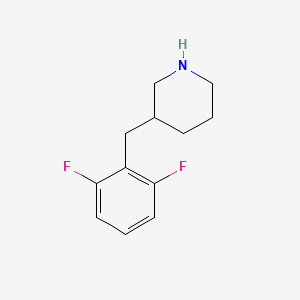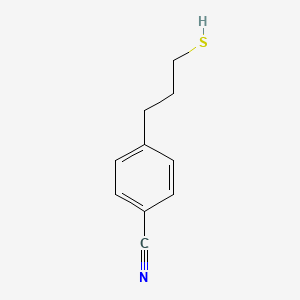
4-(3-Mercaptopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Mercaptopropyl)benzonitrile is an organic compound that features a benzonitrile group attached to a 3-mercaptopropyl chain
Méthodes De Préparation
The synthesis of 4-(3-Mercaptopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzonitrile with 3-mercaptopropylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
4-(3-Mercaptopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitrile group can produce primary amines.
Applications De Recherche Scientifique
4-(3-Mercaptopropyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its thiol group can be utilized in the formation of metal-thiol complexes, which are valuable in catalysis and material science.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, through thiol-reactive chemistry. This allows for the study of protein function and interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its ability to form stable complexes with metals may have implications for drug delivery and imaging.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(3-Mercaptopropyl)benzonitrile involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing cellular pathways and processes. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
4-(3-Mercaptopropyl)benzonitrile can be compared with other similar compounds, such as:
4-Mercaptobenzonitrile: Lacks the propyl chain, resulting in different reactivity and applications.
3-Mercaptopropylamine: Contains an amine group instead of a nitrile group, leading to different chemical properties and uses.
4-(3-Aminopropyl)benzonitrile:
The uniqueness of this compound lies in the combination of the benzonitrile and 3-mercaptopropyl groups, which confer distinct chemical properties and versatility in various applications.
Propriétés
Formule moléculaire |
C10H11NS |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
4-(3-sulfanylpropyl)benzonitrile |
InChI |
InChI=1S/C10H11NS/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2 |
Clé InChI |
OGOGZFOJEAJAER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCS)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





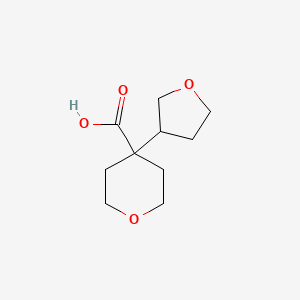

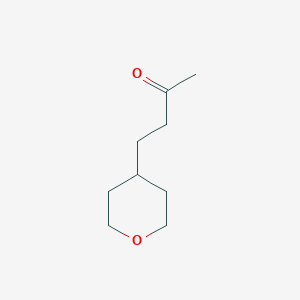
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
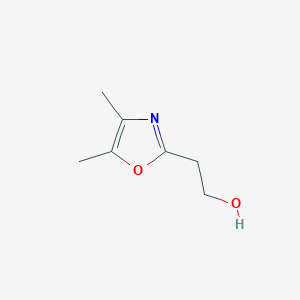
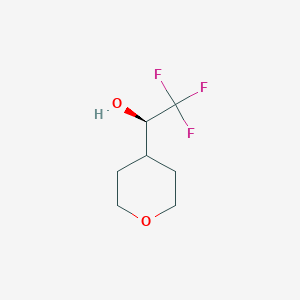

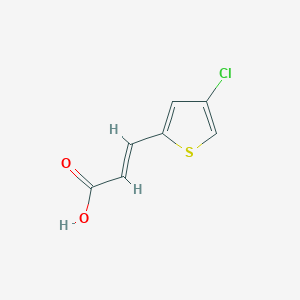
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
